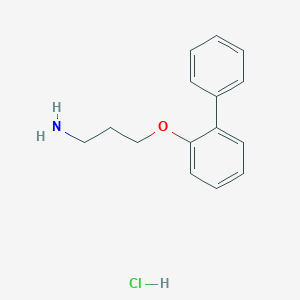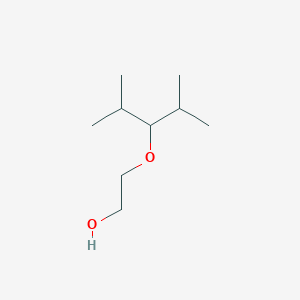
2-(2,4-Dimethylpentan-3-yloxy)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dimethylpentan-3-yloxy)ethanol is a complex organic compound known for its unique chemical structure and properties. This compound is part of the poly(oxy-1,2-ethanediyl) family, which is widely used in various industrial and scientific applications due to its versatility and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethylpentan-3-yloxy)ethanol typically involves the polymerization of ethylene oxide with a specific initiator that introduces the alpha-(3-methyl-1-(2-methylpropyl)butyl) group. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired molecular weight and distribution.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous polymerization processes. These processes involve the use of large reactors where ethylene oxide is continuously fed and polymerized in the presence of the initiator. The reaction conditions are carefully monitored to maintain consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-Dimethylpentan-3-yloxy)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The hydroxyl group at the omega position can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution can introduce various functional groups, enhancing the compound’s reactivity and application potential.
Applications De Recherche Scientifique
2-(2,4-Dimethylpentan-3-yloxy)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in the preparation of biocompatible materials and drug delivery systems.
Medicine: Utilized in the development of pharmaceutical formulations and medical devices.
Industry: Applied in the production of cosmetics, detergents, and lubricants due to its surfactant properties.
Mécanisme D'action
The mechanism of action of 2-(2,4-Dimethylpentan-3-yloxy)ethanol involves its interaction with various molecular targets. The compound’s surfactant properties allow it to reduce surface tension and enhance the solubility of hydrophobic substances. This makes it effective in applications such as emulsification and dispersion.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Poly(oxy-1,2-ethanediyl), alpha-(2-carboxyethyl)-omega-(2-carboxyethoxy)
- Poly(oxy-1,2-ethanediyl), alpha-(3-carboxy-1-oxopropyl)-omega-methoxy-
Uniqueness
2-(2,4-Dimethylpentan-3-yloxy)ethanol stands out due to its specific alpha group, which imparts unique properties such as enhanced hydrophobicity and reactivity. This makes it particularly useful in applications requiring specific surfactant characteristics.
Propriétés
Numéro CAS |
132299-20-8 |
|---|---|
Formule moléculaire |
C9H20O2 |
Poids moléculaire |
160.25 g/mol |
Nom IUPAC |
2-(2,4-dimethylpentan-3-yloxy)ethanol |
InChI |
InChI=1S/C9H20O2/c1-7(2)9(8(3)4)11-6-5-10/h7-10H,5-6H2,1-4H3 |
Clé InChI |
QXGSHGKOPJABTM-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(C)C)OCCO |
SMILES canonique |
CC(C)C(C(C)C)OCCO |
Synonymes |
2-(2,4-dimethylpentan-3-yloxy)ethanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-methylphosphoryl] phosphono hydrogen phosphate](/img/structure/B162418.png)
![2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid](/img/structure/B162420.png)

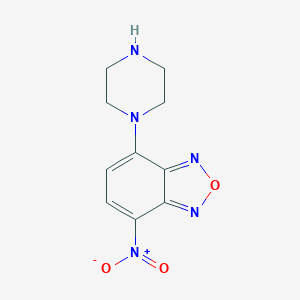
![3-Methyl-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B162428.png)
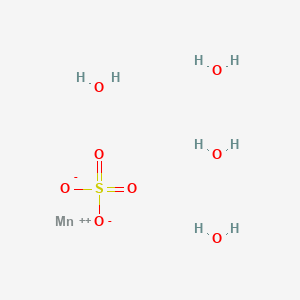
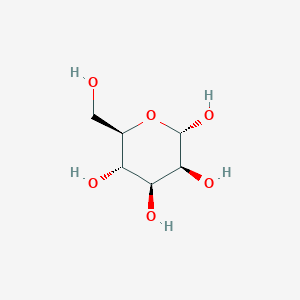
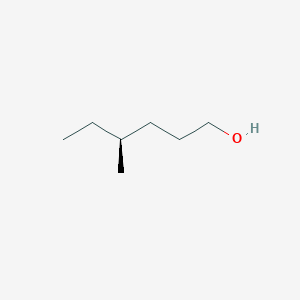
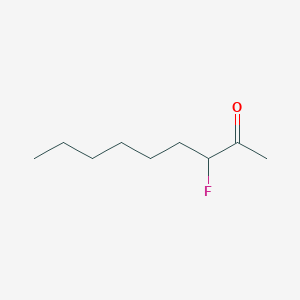
![2-(5,7-Dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propanoic acid](/img/structure/B162441.png)
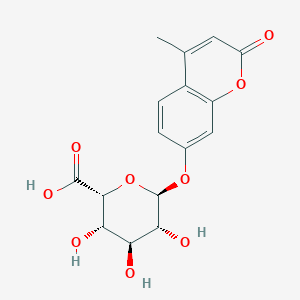
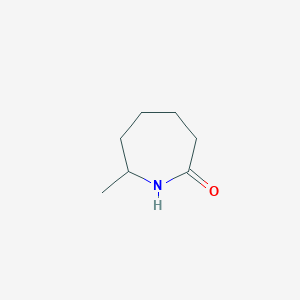
![1-(3,4-Dichlorophenyl)-2-[2-imino-3-[(2-methylphenyl)methyl]benzimidazol-1-yl]ethanol;hydrochloride](/img/structure/B162445.png)
